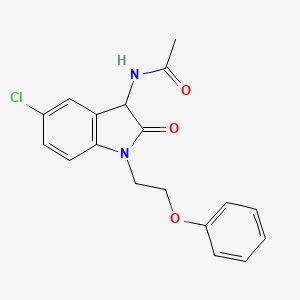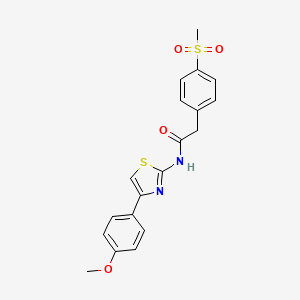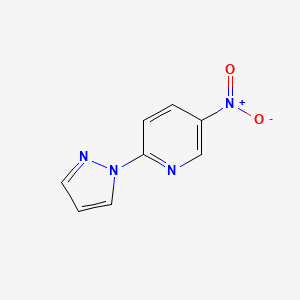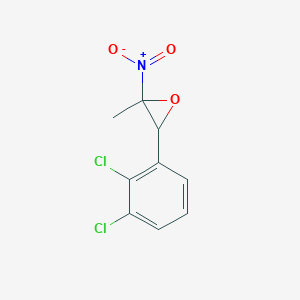
3-(2,3-Dichlorophenyl)-2-methyl-2-nitrooxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,3-Dichlorophenyl)-2-methyl-2-nitrooxirane, commonly known as DCPO, is a synthetic compound that has gained attention in recent years due to its potential applications in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Dioxin Impurities in Agrochemicals
Research into the profile and amount of dioxin impurity in agrochemicals, including a study on various chemicals like pentachlorophenol and chloronitrofen, revealed significant findings. Pentachlorophenol and chloronitrofen, produced in the 1960s and 1970s, contained very high concentrations of PCDD/DFs and TEQ, with other chemicals containing relatively low concentrations. This research estimates the total dioxin emissions from the use of agrochemicals in Japan over forty years, highlighting the significant impact of certain herbicides on dioxin pollution (Masunaga, Takasuga, & Nakanishi, 2001).
Electrophile and Nucleophile Roles in Synthesis
A novel approach using alpha-nitro ketone intermediates as both an electrophile and nucleophile led to the synthesis of 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran. These compounds were used to probe the Drosophila neonicotinoid-nicotinic acetylcholine receptor interaction, showcasing a method to study receptor interactions through chemical synthesis (Zhang, Tomizawa, & Casida, 2004).
Cytochrome P450 Isozymes Inhibition by Herbicide Synergist
Tridiphane, a chemical structurally related to the query compound, was found to inhibit the monooxygenase activity of mouse hepatic cytochrome P450 isozymes. This study revealed tridiphane's potential as a selective inhibitor, providing insight into the interaction between herbicides and the cytochrome P450 system, which could have implications for understanding the metabolic pathways and toxicity of various compounds (Moreland, Novitzky, & Levi, 1989).
Negative Differential Resistance in Molecular Electronic Devices
Research involving a molecule containing a nitroamine redox center demonstrated significant negative differential resistance and an on-off peak-to-valley ratio in excess of 1000:1. This finding contributes to the field of molecular electronics, offering insights into the design and function of future electronic devices at the molecular level (Chen, Reed, Rawlett, & Tour, 1999).
Formation of Nitrating and Chlorinating Species
A study on the reaction of nitrite with hypochlorous acid forming reactive intermediate species capable of nitrating phenolic substrates, such as tyrosine, unveils a pathway for the formation of 3-nitrotyrosine and 3-chlorotyrosine. This research offers a novel insight into inflammatory-mediated protein modification and tissue injury mechanisms, which could have broader implications for understanding oxidative stress and inflammation in biological systems (Eiserich, Cross, Jones, Halliwell, & van der Vliet, 1996).
Eigenschaften
IUPAC Name |
3-(2,3-dichlorophenyl)-2-methyl-2-nitrooxirane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO3/c1-9(12(13)14)8(15-9)5-3-2-4-6(10)7(5)11/h2-4,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKKYMPSYKINBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(O1)C2=C(C(=CC=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2S,4R,5S,6R)-5,6-Dihydroxyspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-sulfonyl fluoride](/img/structure/B2726307.png)
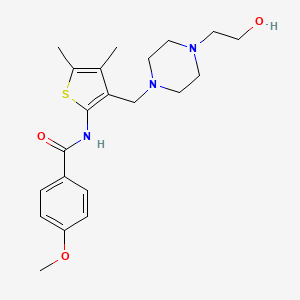
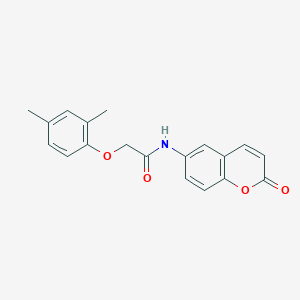
![3-Chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2726310.png)

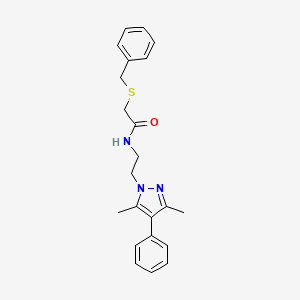
![Ethyl 5-(2-(benzylthio)acetamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2726318.png)
![2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfonyl)-N,N-dimethylacetamide](/img/structure/B2726320.png)
![5-chloro-1-(3,4-dichlorobenzyl)-N-[2-(dimethylamino)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2726321.png)
![N-(2-methoxyethyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2726322.png)
